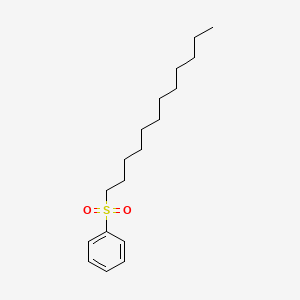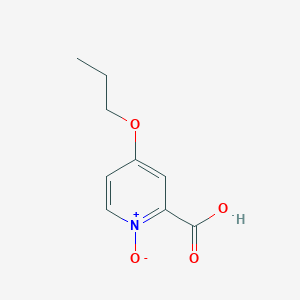
2-(3-Chlorophenoxy)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenoxy)-2-methylpropanamide is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of propanamide, where a 3-chlorophenoxy group is attached to the second carbon of the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)-2-methylpropanamide typically involves the reaction of 3-chlorophenol with 2-methylpropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chlorophenol attacks the carbonyl carbon of 2-methylpropanoyl chloride, forming the ester intermediate. This intermediate is then converted to the amide by reaction with ammonia or an amine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chlorophenoxy)-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenoxy)-2-methylpropanamide involves its interaction with specific molecular targets. The chlorophenoxy group can bind to active sites of enzymes or receptors, inhibiting their function. This interaction can disrupt metabolic pathways or signal transduction processes, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenoxy)propionic acid: A structurally similar compound with a carboxylic acid group instead of an amide group.
2-(4-Chlorophenoxy)-2-methylpropanamide: Similar structure but with the chlorine atom in the para position.
2-(2,4-Dichlorophenoxy)-2-methylpropanamide: Contains two chlorine atoms on the phenoxy ring
Uniqueness
2-(3-Chlorophenoxy)-2-methylpropanamide is unique due to its specific substitution pattern and the presence of both chlorophenoxy and amide functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
76410-73-6 |
|---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,9(12)13)14-8-5-3-4-7(11)6-8/h3-6H,1-2H3,(H2,12,13) |
InChI Key |
RDTAMDNDCCNWHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N)OC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,4'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14452640.png)

![2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14452656.png)






![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-methylpiperidin-1-yl)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14452685.png)
![4-Methoxy-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14452693.png)
